Atrial Natriuretic Peptide rat Atrial Natriuretic Peptide rat A potent natriuretic and vasodilatory peptide or mixture of different-sized low molecular weight PEPTIDES derived from a common precursor and secreted mainly by the HEART ATRIUM. All these peptides share a sequence of about 20 AMINO ACIDS.
Brand Name: Vulcanchem
CAS No.: 88898-17-3
VCID: VC21540320
InChI: InChI=1S/C128H207N45O39S2/c1-10-64(7)99(121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(60-213)119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)172-111(199)76(31-22-42-146-128(140)141)160-115(203)83(49-98(187)188)165-122(210)100(65(8)11-2)173-110(198)72(27-18-38-142-124(132)133)153-95(184)51-147-93(182)50-148-104(192)80(45-67-23-14-12-15-24-67)162-120(208)90(61-214)171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174/h12-17,23-26,32-35,62-66,71-90,99-100,174-179,213-214H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1
SMILES: CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Molecular Formula: C128H207N45O39S2
Molecular Weight: 3064.4 g/mol

Atrial Natriuretic Peptide rat

CAS No.: 88898-17-3

Cat. No.: VC21540320

Molecular Formula: C128H207N45O39S2

Molecular Weight: 3064.4 g/mol

* For research use only. Not for human or veterinary use.

Atrial Natriuretic Peptide rat - 88898-17-3

Specification

CAS No. 88898-17-3
Molecular Formula C128H207N45O39S2
Molecular Weight 3064.4 g/mol
IUPAC Name (3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C128H207N45O39S2/c1-10-64(7)99(121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(60-213)119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)172-111(199)76(31-22-42-146-128(140)141)160-115(203)83(49-98(187)188)165-122(210)100(65(8)11-2)173-110(198)72(27-18-38-142-124(132)133)153-95(184)51-147-93(182)50-148-104(192)80(45-67-23-14-12-15-24-67)162-120(208)90(61-214)171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174/h12-17,23-26,32-35,62-66,71-90,99-100,174-179,213-214H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1
Standard InChI Key BABRMHJHAGFVGO-BRTFOEFASA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Canonical SMILES CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Introduction

Structure and Distribution of Rat Atrial Natriuretic Peptide

The molecular structure of rat ANP has been well-characterized through isolation and sequencing studies. Research has identified a cardiac natriuretic peptide with a molecular weight of approximately 5,000 daltons from rat atrial tissues. While this specific study focused on brain natriuretic peptide (BNP), it offers valuable comparative insights into the natriuretic peptide family in rats .

Rat ANP is primarily stored and secreted from the atrial tissues of the heart, with smaller amounts detected in ventricular tissue. Quantitative analyses have demonstrated that the ratio of natriuretic peptides varies between cardiac chambers, with important physiological implications. For instance, the ratio of brain natriuretic peptide to atrial natriuretic peptide in the rat ventricle is approximately 30%, which is significantly higher than the ratio found in the atrium . This differential distribution suggests specialized roles for these peptides within distinct cardiac regions.

Physiological Effects of ANP in Rat Models

Studies in rat models have revealed that ANP exerts significant effects on multiple physiological systems, particularly the renal and cardiovascular systems. In experimental settings, ANP administration consistently produces dose-dependent responses that reflect its role as a regulator of fluid balance and blood pressure.

The primary physiological actions of ANP in rats include:

  • Increased natriuresis and diuresis

  • Vasodilation of specific vascular beds

  • Reduction in systolic blood pressure

  • Modulation of glomerular filtration rate

  • Inhibition of the renin-angiotensin-aldosterone system

These effects collectively contribute to ANP's role in maintaining cardiovascular homeostasis and fluid balance in rats, with potential implications for understanding human physiology and pathophysiology .

Renal Effects of ANP

One of the most significant effects of ANP is on rat kidney function, where it produces marked changes in renal hemodynamics and excretory function. Research has demonstrated that ANP causes pre-glomerular vasodilation and post-glomerular vasoconstriction in the rat kidney . This unique vascular action results in increased glomerular filtration pressure, which contributes significantly to the natriuretic response observed following ANP administration.

In spontaneously hypertensive rats (SHR), chronic treatment with ANP (100 ng/h/rat for 14 days) significantly increased diuresis and natriuresis, demonstrating the peptide's sustained effect on renal excretory function . The increased filtration pressure generated by ANP's differential effects on afferent and efferent arterioles enhances the filtration of sodium and water, promoting their excretion and contributing to ANP's role in blood pressure regulation.

Beyond its hemodynamic effects, ANP also modulates tubular function in the rat kidney, potentially reducing sodium reabsorption in the renal tubules . This dual mechanism—combining increased filtration with reduced reabsorption—maximizes ANP's natriuretic efficacy and highlights its comprehensive influence on renal function.

Sex Differences in ANP Response

A particularly noteworthy finding from rat studies is the presence of significant sex differences in both baseline cardiovascular parameters and response to ANP treatment. Research in spontaneously hypertensive rats has shown that female SHR exhibit:

  • Lower baseline systolic blood pressure

  • Lower renal oxidative stress

  • Reduced renal collagen content

  • Decreased apoptosis in kidney tissue

  • Higher renal nitric oxide synthase activity

  • Increased endothelial nitric oxide synthase (eNOS) protein content

These baseline differences were accompanied by a more pronounced renal response to ANP in female rats compared to males. The enhanced response in females manifested as greater increases in diuresis, natriuresis, and nitric oxide system activity following ANP administration .

This sexual dimorphism in ANP response has important implications for understanding sex-based differences in cardiovascular physiology and may inform sex-specific therapeutic approaches in conditions where ANP or related peptides might be employed.

Molecular Mechanisms of ANP Action in Rats

At the molecular level, ANP's effects in rat models appear to be mediated through multiple signaling pathways. Research in spontaneously hypertensive rats has demonstrated that ANP significantly increases renal nitric oxide synthase (NOS) activity and endothelial NOS (eNOS) expression in both male and female rats . This enhancement of the nitric oxide system likely contributes to ANP's vasodilatory and natriuretic effects, as nitric oxide is a potent vasodilator and modulator of renal function.

ANP also exerts significant effects on oxidative stress pathways in rat kidneys. Chronic ANP treatment increased glutathione concentration and enhanced the activity of key antioxidant enzymes, including glutathione peroxidase (GPx) and superoxide dismutase (SOD) . This antioxidant effect may explain part of ANP's protective action against end-organ damage in hypertensive conditions.

Additionally, ANP's ability to reduce collagen content and apoptosis in rat kidney tissue suggests modulation of fibrotic and cell death pathways, which are critical determinants of long-term organ function in chronic disease states.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator